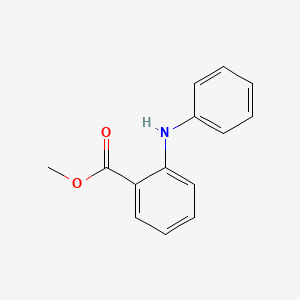

2-Ethyl-1-(2-phenoxyethyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethyl-1-(2-phenoxyethyl)benzimidazole” is a benzimidazole derivative . Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds can be identified by FTIR, NMR and HRMS .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . The benzimidazole core is planar and the structure can be further confirmed by FTIR, NMR and HRMS .Chemical Reactions Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The reaction can be accelerated by orders of magnitude in comparison to the bulk .Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

Benzimidazole derivatives are known to exhibit anticancer activity by interacting with cancer cells . The presence of certain substituent groups in their structures, such as a methyl group at the 5(6)-position on the benzimidazole scaffold, can significantly increase their anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways involved in cancer progression .

Result of Action

Benzimidazole derivatives are known to exhibit good to potent antiproliferative activity against various cancer cell lines .

Action Environment

Benzimidazole derivatives are known to exhibit their anticancer properties in extremely aggressive, corrosive acidic media .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethyl-1-(2-phenoxyethyl)benzimidazole in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken when using this compound in lab experiments.

Future Directions

There are several potential future directions for research on 2-Ethyl-1-(2-phenoxyethyl)benzimidazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential as a clinical drug candidate.

Conclusion:

In conclusion, this compound is a promising chemical compound with a variety of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential clinical applications, the current scientific research suggests that this compound has significant potential as a therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of 2-Ethyl-1-(2-phenoxyethyl)benzimidazole involves the reaction of 2-ethylbenzimidazole with 2-chloroethyl phenyl ether in the presence of a base. The resulting product is then purified using column chromatography. This method has been found to be highly effective in producing high yields of pure this compound.

Scientific Research Applications

2-Ethyl-1-(2-phenoxyethyl)benzimidazole has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name |

2-ethyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGRTKNGAZQCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951884.png)

![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)

![N-(2,6-Difluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2951886.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)

![4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2951901.png)

![Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2951903.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)